1-[(4-Fluorophenyl)(phenyl)methyl]-1,4-diazepane
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Overview
Description
The compound “1-[(4-Fluorophenyl)(phenyl)methyl]-1,4-diazepane” is a chemical compound with a complex structure. It is not directly mentioned in the search results, but related compounds such as “N-[(4-fluorophenyl)(phenyl)methyl]-N-Methylamine” and “1-(4-Fluorophenyl)-1-methylethylamine” are mentioned . These compounds have similar structures and may share similar properties.
Scientific Research Applications
Synthesis and Chemical Properties
Microwave Assisted Synthesis : A study describes an efficient access to 1,4-diazepane derivatives, including compounds similar to 1-[(4-Fluorophenyl)(phenyl)methyl]-1,4-diazepane, using microwave-assisted synthesis. This process is noted for its rapidity and good yields. Catalytic and hydride reductions of these compounds lead to various derivatives, indicating their versatility in chemical synthesis (Wlodarczyk et al., 2007).
Structural Studies : Another study focused on structural analysis of 1,4-diazepin-4-ones, a class closely related to this compound. The study reveals detailed molecular structures and discusses the dynamic properties of these compounds, providing insights into their chemical behavior and potential applications (Alonso et al., 2020).
Biological and Pharmacological Research
Pim Kinase Imaging in Cancer : A compound structurally similar to this compound, named CX-6258, has been developed as a PET tracer for imaging Pim kinases in cancer. This showcases the potential of 1,4-diazepane derivatives in the field of oncological diagnostics (Wang et al., 2015).
Efflux Pump Inhibition in Bacteria : 1-Benzyl-1,4-diazepane, a related compound, has been studied for its role as an efflux pump inhibitor in Escherichia coli. Such studies highlight the potential use of 1,4-diazepane derivatives in combating antibiotic resistance in bacteria (Casalone et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
1-[(4-fluorophenyl)-phenylmethyl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2/c19-17-9-7-16(8-10-17)18(15-5-2-1-3-6-15)21-13-4-11-20-12-14-21/h1-3,5-10,18,20H,4,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPHNNVCUIJBGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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